N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea

Vue d'ensemble

Description

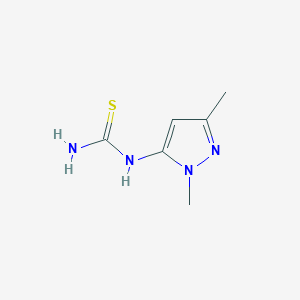

N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea is a chemical compound with the molecular formula C6H10N4S and a molecular weight of 170.24 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and a thiourea moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea typically involves the reaction of 1,3-dimethyl-1H-pyrazole with thiourea under controlled conditions. One common method includes the use of ethanol as a solvent and refluxing the mixture for a specific duration . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-effectiveness and efficiency. The purity of the final product is ensured through rigorous quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety into other functional groups.

Substitution: The compound can participate in substitution reactions where the thiourea group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Applications De Recherche Scientifique

N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to fit well into the active site of certain enzymes, such as LmPTR1, characterized by lower binding free energy . This interaction can inhibit the enzyme’s activity, leading to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine: Similar structure but with a methylamine group instead of thiourea.

1,3-dimethyl-1H-pyrazol-5-yl)methylamine: Another analog with a different substituent on the pyrazole ring.

Uniqueness

N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea is unique due to its specific combination of a pyrazole ring and a thiourea moiety, which imparts distinct chemical and biological properties.

Activité Biologique

N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea (DMTU) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

1. Chemical Structure and Properties

DMTU is characterized by the presence of a pyrazole ring and a thiourea moiety, which contribute to its unique chemical properties. The molecular formula is , and its structure facilitates interactions with various biological targets.

2.1 Antimicrobial Activity

DMTU has been investigated for its antimicrobial properties, particularly against various strains of bacteria. Research indicates that it exhibits potent activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Values:

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| DMTU | MSSA (SA Newman) | 0.625 |

| DMTU | MRSA (SA Lac) | 2.5 |

These results suggest that DMTU can serve as a potential lead compound for developing new antibiotics targeting resistant bacterial strains .

2.2 Antileishmanial and Antimalarial Properties

DMTU has also been explored for its antileishmanial and antimalarial activities. Studies indicate that it interacts effectively with specific molecular targets associated with these diseases, showing promise as a therapeutic agent in treating parasitic infections.

The mechanism through which DMTU exerts its biological effects includes:

- Enzyme Inhibition: DMTU fits well into the active sites of certain enzymes, such as LmPTR1, displaying lower binding free energy, which enhances its inhibitory potential.

- Copper Activation: Recent studies suggest that DMTU's activity against Gram-positive bacteria is enhanced in the presence of copper ions, leveraging the concept of nutritional immunity to increase therapeutic efficacy .

4.1 Study on MRSA

In a recent study involving clinical isolates of MRSA, DMTU demonstrated significant antibacterial activity. The study utilized a dose-response curve to determine MIC values under varying conditions, including the presence of copper sulfate, which further enhanced the compound's efficacy .

4.2 Anticancer Potential

DMTU derivatives have shown promising anticancer activity against various cell lines, including MCF7 and NCI-H460. The cytotoxic effects were evaluated using IC50 values, with some derivatives exhibiting significant growth inhibition:

| Compound Derivative | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | MCF7 | 3.79 |

| Derivative B | NCI-H460 | 42.30 |

These findings highlight DMTU's potential in cancer therapy by targeting specific cellular pathways involved in tumor growth .

5. Conclusion

This compound stands out due to its multifaceted biological activities, including antimicrobial and anticancer effects. Its unique structural features allow it to interact with various biological targets effectively, making it a valuable candidate for further research and development in medicinal chemistry.

Propriétés

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-4-3-5(8-6(7)11)10(2)9-4/h3H,1-2H3,(H3,7,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCYWXJDYRBQRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=S)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.